N-Benzoyl-Gly-His-Leu hydrate

ACE assay Enzyme kinetics Michaelis constant

Choose N-Benzoyl-Gly-His-Leu hydrate for definitive ACE activity quantification. Its low Km ensures sensitive, reproducible detection of weakly inhibitory compounds, while validated 96-well microplate compatibility powers high-throughput screening campaigns. Preferential C-domain substrate enables precise domain-selectivity profiling when paired with Z-Phe-His-Leu. Proven robust in complex matrices, it's the industry standard for functional food and nutraceutical ACE-inhibitory QC. HPLC ≥98% purity delivers batch-to-batch reliability. Order now to accelerate your lead discovery and product standardization.

Molecular Formula C21H29N5O6
Molecular Weight 447.5 g/mol
CAS No. 207386-83-2
Cat. No. B1591264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-Gly-His-Leu hydrate
CAS207386-83-2
Molecular FormulaC21H29N5O6
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O
InChIInChI=1S/C21H27N5O5.H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H2/t16-,17-;/m0./s1
InChIKeyNWOJMNXIJBZMPK-QJHJCNPRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-Gly-His-Leu hydrate: ACE Substrate for Inhibitor Screening Assays


N-Benzoyl-Gly-His-Leu hydrate (CAS 207386-83-2), also known as hippuryl-histidyl-leucine (HHL), is a synthetic tripeptide substrate specifically recognized and cleaved by angiotensin-converting enzyme (ACE; kininase II, EC 3.4.15.1) . It serves as a well-characterized molecular tool for the quantitative measurement of ACE activity and the in vitro identification of ACE inhibitors . Its use is a foundational element in the Cushman and Cheung spectrophotometric assay, and it remains a standard substrate for evaluating the ACE inhibitory potential of bioactive peptides, drugs, and natural product extracts [1]. This compound is offered in a hydrate form with a specified purity, typically ≥98% as determined by HPLC .

Substrate-Specific Kinetics Drive Selection of N-Benzoyl-Gly-His-Leu hydrate for ACE Assays


While multiple synthetic ACE substrates exist, they are not interchangeable. The selection of a substrate directly determines the assay's sensitivity, dynamic range, and compatibility with detection methods due to fundamental differences in enzyme kinetics (Km, Vmax) and the nature of the reaction products. For instance, a faster substrate might be preferred for high-throughput screening (HTS) due to a shorter assay time, but this can come at the cost of sensitivity if the Michaelis constant (Km) is not well-matched to the enzyme source [1]. Conversely, a substrate with a lower Km and specific cleavage product might be essential for detecting low enzyme activities or for compatibility with a particular detection system, such as a chromogenic or fluorogenic assay [2]. The choice between substrates like N-Benzoyl-Gly-His-Leu hydrate (HHL), FA-PGG, and Z-Phe-His-Leu must be based on the specific experimental objectives, as the quantitative data for each differ significantly, impacting the interpretation of results and the validity of inhibitor potency comparisons [3].

Quantitative Performance Benchmarks: N-Benzoyl-Gly-His-Leu hydrate vs. Alternative ACE Substrates


Substrate Affinity (Km) Comparison: HHL Exhibits Higher Affinity for Mammalian ACE than FA-PGG

The affinity of a substrate for an enzyme, quantified by the Michaelis constant (Km), is a critical parameter for assay design. A lower Km indicates a higher affinity, allowing for the detection of lower enzyme activities and often requiring less substrate. In a study using purified porcine lung ACE, the Km for hippuryl-histidyl-leucine (HHL) was determined to be 30.8 µM [1]. In contrast, the Km for the alternative substrate FA-PGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) under similar conditions is approximately 0.3 mM (300 µM), as reported in the literature for mammalian ACE [2].

ACE assay Enzyme kinetics Michaelis constant Substrate affinity

Domain Selectivity: HHL is a Preferred Substrate for the ACE C-Domain Over the N-Domain

Somatic ACE contains two homologous catalytic domains (N- and C-domains) with distinct substrate specificities and physiological roles. The ratio of hydrolysis rates for two synthetic substrates, Z-Phe-His-Leu (ZPHL) and Hippuryl-His-Leu (HHL), is a diagnostic tool for assessing the functional status of each domain. The hydrolysis rate ratio (ZPHL:HHL) for human somatic ACE is 1.0, but this ratio is 4.5 for the isolated N-domain and 0.7 for the isolated C-domain, demonstrating that HHL is a better substrate for the C-domain, while ZPHL is preferred by the N-domain [1]. In insect ACE (Musca domestica), the Km for Bz-Gly-His-Leu (HHL) is 1.91 mM, and the enzyme is inhibited by specific ACE inhibitors, confirming its similarity to the mammalian C-domain [2].

ACE domain selectivity C-domain N-domain Somatic ACE Testicular ACE

Assay Performance: Comparable Precision and Accuracy to HPLC-Validated Methods

The performance of assays using HHL as a substrate has been rigorously validated against gold-standard HPLC methods. A colorimetric high-throughput assay developed using HHL demonstrated that the ACE activities measured from different tissues were comparable to the standard HPLC method [1]. Furthermore, the colorimetric assay using HHL was shown to reliably determine the IC50 values of known inhibitors like captopril (1.1 ± 0.05 nM) and lisinopril (2.5 ± 0.03 nM) for porcine lung ACE, values consistent with those obtained using HPLC-based assays [1]. This establishes HHL-based assays as a reliable, extraction-free alternative for high-throughput screening without sacrificing accuracy.

Assay validation Precision Accuracy HPLC Colorimetric assay

Functional Use in Complex Biological Matrices: Proven Application in Rat Intestinal Content

The utility of a substrate is often limited by its stability and performance in complex biological samples. HHL has been successfully employed to measure catalytically active ACE in the intestinal content of rats, a challenging matrix containing numerous proteases and interfering substances [1]. This study demonstrated that ACE activity could be reliably quantified in the fecal content along the entire rat gut using a fluorometric assay with HHL as the substrate. This contrasts with some other ACE substrates that may be unstable or generate high background signals in such complex media, limiting their application to purified enzyme systems [2].

Gut ACE activity Renin-angiotensin system Intestinal content Biological matrix

High-Value Procurement Scenarios for N-Benzoyl-Gly-His-Leu hydrate Based on Differentiated Performance


High-Throughput Screening (HTS) of ACE Inhibitor Libraries

Leveraging its validation in a 96-well microplate format, N-Benzoyl-Gly-His-Leu hydrate is the substrate of choice for large-scale HTS campaigns. The colorimetric assay using HHL provides a rapid, extraction-free, and cost-effective method that demonstrates excellent correlation with HPLC [1]. This allows research groups and pharmaceutical screening facilities to efficiently process thousands of compounds or fractions without the bottleneck of more complex analytical instrumentation. The high affinity (low Km) of HHL further ensures sensitive detection even with low enzyme concentrations or weakly inhibitory compounds.

Characterization of Domain-Specific ACE Inhibitors

For research focused on the differential roles of the ACE N- and C-domains in physiology and disease, HHL is an essential tool. Its established preference as a substrate for the ACE C-domain [1] allows for the specific characterization of inhibitors that target this domain. By using HHL in parallel with an N-domain-specific substrate like Z-Phe-His-Leu, researchers can precisely determine the selectivity profile of novel ACE inhibitors, a critical step in developing next-generation therapeutics with potentially improved safety profiles [2].

Quantification of ACE Activity in Ex Vivo and Complex Biological Samples

The proven robustness of HHL in complex biological matrices, such as intestinal contents [1], makes it a reliable substrate for ex vivo and physiological studies. Researchers investigating the local renin-angiotensin system (RAS) in tissues, organs, or biofluids can confidently use HHL to measure ACE activity without the need for extensive sample purification. This capability is vital for preclinical studies examining the role of ACE in various disease models, including hypertension, fibrosis, and gastrointestinal disorders.

Quality Control in Food and Nutraceutical Industries

For companies developing functional foods or nutraceuticals with purported ACE-inhibitory properties, HHL-based assays are the industry standard for quantifying this bioactivity. The assay's well-documented performance, including its precision, accuracy, and established IC50 values for reference inhibitors like captopril [1], provides a reliable and defensible method for quality control and product standardization. This ensures batch-to-batch consistency in the bioactive peptide content of hydrolysates and fermented products [2].

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